molecular formula C16H22N2O B8471860 4-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine CAS No. 53234-67-6

4-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine

Cat. No. B8471860
CAS RN: 53234-67-6
M. Wt: 258.36 g/mol
InChI Key: ZGPUQFKXNLBGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine is a useful research compound. Its molecular formula is C16H22N2O and its molecular weight is 258.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

53234-67-6

Product Name

4-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)morpholine

InChI

InChI=1S/C16H22N2O/c1-2-4-15(5-3-1)14-17-8-6-16(7-9-17)18-10-12-19-13-11-18/h1-6H,7-14H2

InChI Key

ZGPUQFKXNLBGDY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1N2CCOCC2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 10.0 g (52.9 mmol) of 1-benzyl-4-piperidone and 4.61 g (52.9 mmol) of morpholine in 100 ml of toluene was subjected to azeotropic dehydration for 5 hours under heating and reflux by using a water separator. After the completion of the reaction, the solvent was distilled off under reduced pressure, whereby 13.7 g of 1-benzyl-4-morpholino-1,2,5,6-tetrahydropyridine were obtained in a quantitative yield. A solution of 1.52 g (34.6 mmol) of acetaldehyde in 20 ml of methylene chloride was cooled to -40° C. under an argon atmosphere, followed by the dropwise addition of 5.3 ml (43 mmol) of a boron trifluoride--ether complex and 7.44 g (28.8 mmol) of 1-benzyl-4-morpholino-1,2,5,6-tetrahydropyridine obtained above. After the completion of the dropwise addition, the temperature was raised gradually and the reaction mixture was allowed to stand overnight at room temperature. After the addition of water to terminate the reaction, the reaction mixture was extracted with methylene chloride. The organic layer was washed with saturated saline, dried over anhydrous sodium sulfate and concentrated by evaporation under reduced pressure. The residue was subjected to chromatography on a silica gel column (eluting solvent: toluene/ethyl acetate=4/1), whereby 4.68 g (yield: 69.7%) of 1-benzyl-3-(1-hydroxyethyl)-4-piperidone were obtained as a yellowish brown oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.61 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.